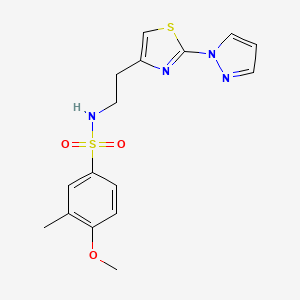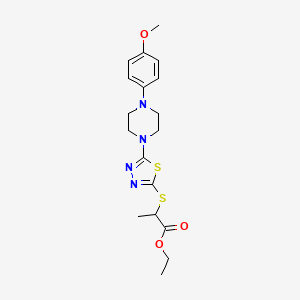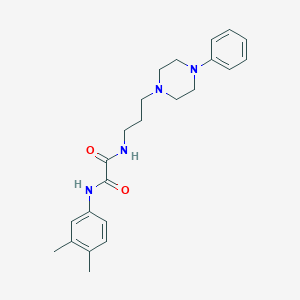![molecular formula C10H7N5S B2640293 6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 1286717-32-5](/img/structure/B2640293.png)
6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” is a heterocyclic compound . It is a pale yellow solid with a melting point of 188–189 °C .
Synthesis Analysis
The synthesis of this compound has been studied extensively. It is synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . The reaction of the compound with a variety of substituted aromatic acids affords the corresponding 5-(6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2,6-dimethylpyridine-3-carboxylic acid ethyl esters .Molecular Structure Analysis
The molecular structure of the compound has been characterized by use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis
The compound has shown potential insecticidal activity with especially strong regulation of the growth of 2nd instar Mythimna separata larvae . The effects on bioactivity of substituent groups on phenyl ring were also screened .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 188–189 °C . The IR (ATR) values are 1634, 1605, 1493, 1465, 1414, 1376, 1305, 1284, 1212, 1143, 1087, 1005, 992, 841,750, 737, 693 cm −1 . The EI-MS value is 197.2 [M + H] + .Scientific Research Applications
- Researchers have investigated the anticancer potential of 6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol. It has shown promising activity against various cancer cell lines, including lung carcinoma and other solid tumors .
- The compound exhibits antibacterial properties. Studies have evaluated its efficacy against bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .
Anticancer Properties
Antimicrobial Activity
Future Directions
The compound has shown potential insecticidal activity , and it could be used for the development of green insecticides . Future research could focus on evaluating its potential application as an insecticide and studying its effects on other pests. Additionally, the effects on bioactivity of substituent groups on phenyl ring could be further explored .
properties
IUPAC Name |
6-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-10-13-12-9-4-3-8(14-15(9)10)7-2-1-5-11-6-7/h1-6H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWAQXXJPIJISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NNC3=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2640214.png)

![1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2640219.png)
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2640222.png)

methane](/img/structure/B2640224.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2640226.png)




